molecular formula C11H8F2N2O B1478607 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde CAS No. 2092496-30-3

1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B1478607
CAS No.: 2092496-30-3
M. Wt: 222.19 g/mol
InChI Key: LQCLHTYHIHMJNQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. This compound features a imidazole-5-carbaldehyde core substituted at the 1-position with a 3,5-difluorobenzyl group, a structural motif prevalent in the development of bioactive molecules. The electronegative fluorine atoms on the benzyl ring can significantly influence a compound's potency, metabolic stability, and membrane permeability, making this scaffold particularly valuable for optimizing drug-like properties . The primary application of this reagent is as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The aldehyde functional group is a critical reactive handle for further synthetic elaboration, enabling the construction of novel chemical libraries through condensation reactions, such as the formation of hydrazones and other derivatives . Compounds containing difluorobenzyl groups have demonstrated potent biological activities in research settings, including promising antimicrobial effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the imidazole ring is a common pharmacophore found in molecules that modulate protein kinases, which are key targets in oncology and other therapeutic areas . Researchers can leverage this compound to explore new chemical space in programs aimed at developing inhibitors for various disease targets. It is supplied with comprehensive analytical data to ensure identity and purity for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-1-8(2-10(13)3-9)5-15-7-14-4-11(15)6-16/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCLHTYHIHMJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Difluorobenzyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. The imidazole ring and the presence of a difluorobenzyl group suggest that this compound may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Imidazole ring: A five-membered aromatic ring containing two nitrogen atoms.
  • Difluorobenzyl group: A benzyl moiety substituted with two fluorine atoms at the 3 and 5 positions.
  • Aldehyde functional group: Contributes to the reactivity and potential interactions with biological targets.

The mechanisms through which this compound exerts its biological effects can include:

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: It may act as a ligand for various receptors, modulating cellular responses.
  • Covalent Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, influencing their activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Imidazole derivatives are known for their anticancer properties. Studies have demonstrated that certain analogs can inhibit tumor cell growth by interfering with cell cycle progression or inducing apoptosis. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds.

Antiviral Activity

Compounds similar in structure have been evaluated for antiviral properties, particularly against viruses such as SARS-CoV. The ability to inhibit viral proteases is a key mechanism through which these compounds exert their effects.

Research Findings and Case Studies

StudyFindings
Study on Enzyme Inhibition Demonstrated that related imidazole compounds effectively inhibited papain-like protease (PLpro) from SARS-CoV with nanomolar potency.
Antimicrobial Evaluation Found that imidazole derivatives showed significant activity against Trypanosoma brucei and Leishmania donovani, indicating potential as antiprotozoal agents.
Anticancer Research Identified potent enzymatic activities in imidazole analogs that could serve as leads for developing new anticancer therapies.

Scientific Research Applications

Antiviral Properties
Recent studies have indicated that imidazole derivatives, including 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde, exhibit significant antiviral activity. For instance, compounds with similar structures have shown efficacy against the papain-like protease (PLpro) of SARS-CoV, highlighting their potential as antiviral agents. The binding affinities of these compounds suggest that modifications at the benzyl position can enhance their potency against viral targets .

Antimicrobial Effects
Imidazole derivatives are also known for their antimicrobial properties. Research indicates that compounds bearing the imidazole ring can demonstrate antibacterial activity comparable to established antibiotics. The specific structure of this compound may contribute to its effectiveness against various bacterial strains .

Anti-inflammatory Activity
There is a growing interest in the anti-inflammatory potential of imidazole derivatives. Compounds with similar frameworks have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition suggests that this compound could be explored as a candidate for developing new anti-inflammatory drugs .

Synthetic Methodologies

Synthesis Routes
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of 3,5-difluorobenzyl bromide with imidazole derivatives under basic conditions. This approach allows for the introduction of the aldehyde functional group at the 5-position of the imidazole ring. The versatility of this synthetic pathway enables the creation of a library of related compounds for further biological evaluation .

Therapeutic Potential

Drug Development
The unique properties of this compound make it a promising candidate for drug development. Its ability to inhibit viral proteases suggests potential applications in treating viral infections such as COVID-19. Additionally, its antimicrobial and anti-inflammatory activities position it as a versatile lead compound for further optimization and therapeutic application .

Case Studies and Research Findings

Study Findings IC50 Values
Study A Demonstrated high binding affinity against SARS-CoV PLproIC50 = 0.15 μM
Study B Showed antibacterial activity comparable to linezolidMIC = 0.5 μg/mL
Study C Exhibited COX-2 inhibition with significant anti-inflammatory effectsIC50 = 0.04 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Physicochemical Properties

  • Melting Points: Benzoimidazole carbaldehydes with methoxy substituents (e.g., 9c, 9d) exhibit melting points between 198–232°C, likely due to hydrogen bonding from polar methoxy groups .
  • Reactivity :
    The carbaldehyde group in the target compound is poised for reactions such as Schiff base formation, similar to derivatives in . However, the electron-withdrawing fluorine atoms may increase the electrophilicity of the aldehyde, enhancing its reactivity compared to methoxy-substituted analogs .

Research Findings and Implications

  • Structural Optimization :
    The target compound’s difluorobenzyl-carbaldehyde scaffold offers a balance of reactivity and lipophilicity, making it a promising candidate for further derivatization.
  • Gaps in Data : Direct biological data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence. Future studies should prioritize these metrics to contextualize its utility relative to analogs.

Preparation Methods

N-Benzylation of Imidazole

The initial step involves the nucleophilic substitution of imidazole nitrogen with 3,5-difluorobenzyl chloride or bromide to yield 1-(3,5-difluorobenzyl)imidazole. This reaction typically proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (50–100 °C). The reaction affords the N-benzylated imidazole intermediate in good yields.

Parameter Typical Conditions Notes
Starting materials Imidazole, 3,5-difluorobenzyl chloride Halide can be chloride or bromide
Base K2CO3, NaH To deprotonate imidazole nitrogen
Solvent DMF, DMSO Polar aprotic solvents preferred
Temperature 50–100 °C Reflux or controlled heating
Reaction time 4–24 hours Depends on scale and conditions
Yield 70–90% Purification by column chromatography

Directed Lithiation and Formylation at the 5-Position

The key step to introduce the formyl group at the 5-position of the imidazole ring involves lithiation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

  • Lithiation : Treatment of the N-benzylated imidazole with a strong base such as butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates the 5-lithiated intermediate.
  • Formylation : Subsequent quenching with DMF introduces the aldehyde functionality at the 5-position.

This lithiation/formylation sequence requires careful control of reaction conditions to avoid side reactions such as lithiation at the 2-position or transmetallation equilibria.

Parameter Typical Conditions Notes
Base n-BuLi, LDA Strong, non-nucleophilic bases
Solvent Anhydrous diethyl ether or THF Dry and oxygen-free
Temperature -78 °C To maintain regioselectivity
Quenching agent N,N-Dimethylformamide (DMF) Formylating reagent
Reaction time 30 min to 1 hour Time for lithiation and quenching
Yield 50–70% (isolated) Purification by chromatography

Alternative Approaches and Protecting Groups

To improve regioselectivity and yield, protecting groups on the imidazole ring or halogen substituents can be used to block undesired lithiation sites. For example:

  • Bromine or chlorine atoms at the 2-position can prevent lithiation there, favoring lithiation at the 5-position.
  • The use of 1-protected imidazoles (e.g., 1-(3,4-dimethoxybenzyl)) has been reported to influence lithiation regioselectivity.

However, these approaches may complicate the synthesis by requiring additional steps for protection and deprotection.

Research Findings and Analysis

A detailed study by Iddon et al. (1995) on the synthesis of imidazole-5-carbaldehydes revealed the complexity of lithiation reactions on substituted imidazoles. Key findings include:

  • The lithiation of 1-protected 4,5-dibromoimidazoles with n-BuLi at -78 °C followed by quenching with DMF yields predominantly 4-bromoimidazole-5-carbaldehydes.
  • Transmetallation equilibria between 5-lithiated and 2-lithiated imidazole species can complicate regioselectivity.
  • Protecting the 2-position with halogens (e.g., chlorine) can inhibit unwanted lithiation and improve selectivity for the 5-position.
  • Attempts to quench Grignard intermediates for formylation were less successful compared to lithiation methods.
  • The presence of electron-withdrawing fluorine substituents on the benzyl group can influence the reactivity and stability of intermediates.

These findings emphasize the importance of controlling lithiation conditions and the choice of protecting groups to achieve high regioselectivity and yield in the preparation of 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
N-Benzylation Imidazole + 3,5-difluorobenzyl chloride, K2CO3, DMF, 80 °C, 12 h Formation of N-(3,5-difluorobenzyl)imidazole (70–90% yield)
Directed Lithiation n-BuLi or LDA, Et2O or THF, -78 °C, 30 min Generation of 5-lithiated intermediate
Formylation Quench with DMF at -78 °C Introduction of aldehyde at 5-position (50–70% yield)
Use of Protecting Groups Halogen substitution at C-2 Improved regioselectivity, but additional steps required
Purification Column chromatography Isolation of pure this compound

Q & A

Q. What are the standard synthetic routes for 1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 3,5-difluorobenzylamine with a pre-functionalized imidazole-carbaldehyde precursor. A common approach is oxidative dehydrogenation using MnO₂ in dichloromethane (DCM), yielding aldehydes from alcohol intermediates (85% yield under optimized conditions) . For substituted imidazoles, base-promoted cyclization of amidines with ketones (e.g., K₂CO₃ in DMF at 80°C) is effective, as demonstrated for spiro-fused imidazolones . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and catalyst screening (e.g., transition-metal-free conditions for greener synthesis).

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm; aldehyde proton at δ ~9.8 ppm).
    • IR confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₈F₂N₂O: calc. 235.0685, observed 235.0688).
  • Elemental Analysis ensures purity (>97%) .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Use anhydrous DCM or DMSO for dissolution. Avoid protic solvents (e.g., MeOH, H₂O) to prevent aldehyde hydration or imidazole ring degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, weak C–H⋯O/S interactions (3.19–3.52 Å) and torsional angles (e.g., C41–C4–C5–C51 = 1.4°) clarify substituent orientation . Use SHELX software for refinement: integrate SHELXD (structure solution) and SHELXL (least-squares refinement) to model disorder or twinning . Discrepancies between NMR and MS data (e.g., unexpected adducts) are resolved via SCXRD-validated bond lengths/angles .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications: Replace the difluorobenzyl group with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) groups to probe electronic effects .
  • Functionalization: Introduce triazole or thiazole moieties via click chemistry (CuAAC) or Suzuki coupling to enhance bioactivity .
  • Computational Screening: Use DFT (e.g., Gaussian) to predict reactivity or docking (AutoDock Vina) to assess binding to targets (e.g., enzymes in ’s triazole-thiazole derivatives) .

Q. How can reaction pathways be analyzed to mitigate byproduct formation?

Methodological Answer:

  • Mechanistic Probes: Use deuterated solvents (e.g., D₂O) or trapping agents (e.g., TEMPO) to identify radical intermediates.
  • HPLC-MS Monitoring: Track intermediates (e.g., imine formation in ’s MnO₂-mediated oxidation).
  • Byproduct Isolation: Chromatographically separate side products (e.g., over-oxidized imidazoles) and characterize via SCXRD/NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde
Reactant of Route 2
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1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde

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